

"4-(2-Chloro-4-fluorophenyl)butanoic acid" basic properties

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Compound of Interest

Compound Name: 4-(2-Chloro-4-fluorophenyl)butanoic acid

Cat. No.: B13617516

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Technical Guide: 4-(2-Chloro-4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-4-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are frequently utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and development. This document provides a summary of its known basic properties.

Core Properties

The fundamental physicochemical properties of **4-(2-Chloro-4-fluorophenyl)butanoic acid** are summarized below. It is important to note that while some basic identifiers are available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, reflecting its likely status as a specialized chemical intermediate.

Table 1: Physicochemical Properties of **4-(2-Chloro-4-fluorophenyl)butanoic acid**

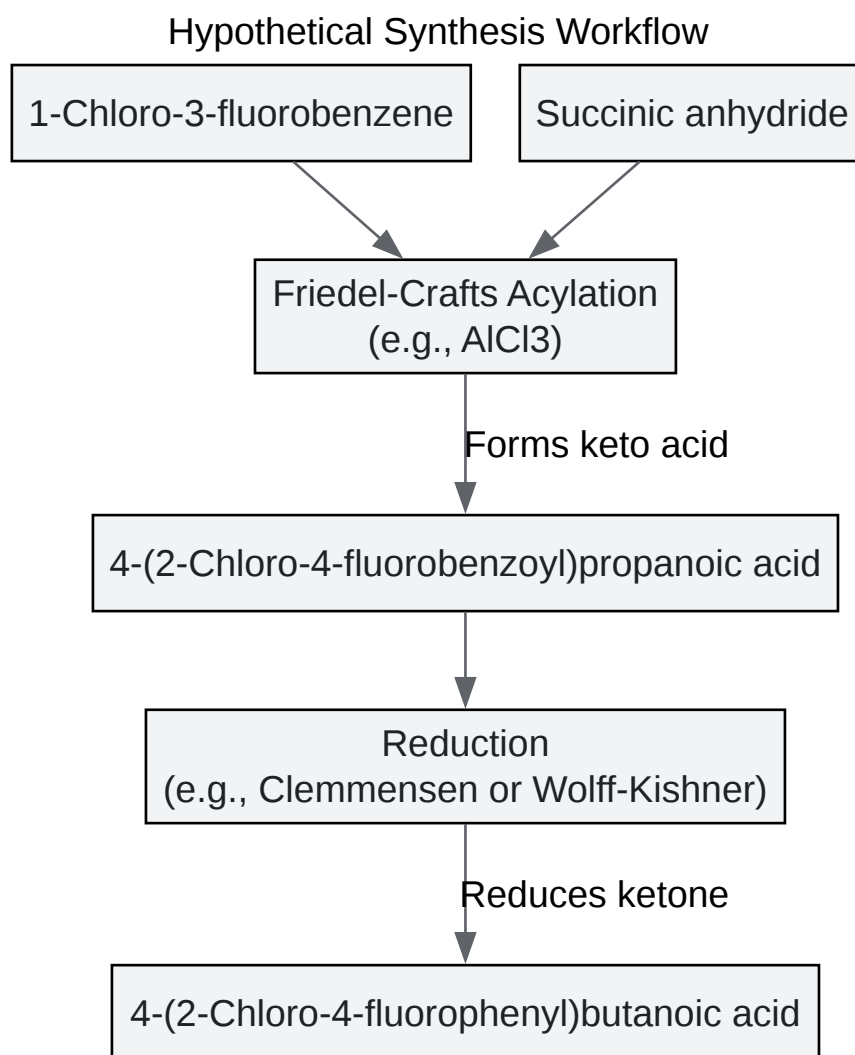
Property	Value	Source
Chemical Name	4-(2-Chloro-4-fluorophenyl)butanoic acid	MedChemExpress
CAS Number	1540642-13-4	MedChemExpress[1]
Molecular Formula	C ₁₀ H ₁₀ ClFO ₂	MedChemExpress[1]
Molecular Weight	216.64 g/mol	MedChemExpress[1]
Appearance	Light brown to brown solid	MedChemExpress[1]
Purity (by HPLC)	95.18%	MedChemExpress[1]
¹ H NMR Spectrum	Consistent with structure	MedChemExpress[1]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Experimental Protocols

Detailed, experimentally validated protocols for the synthesis and analysis of **4-(2-Chloro-4-fluorophenyl)butanoic acid** are not readily available in the scientific literature. However, a general synthetic approach can be proposed based on established organic chemistry principles for analogous compounds.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve a Friedel-Crafts acylation followed by a reduction, as outlined in the diagram below. This is a common method for the preparation of 4-arylbutanoic acids.



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Caption: Hypothetical synthesis of **4-(2-Chloro-4-fluorophenyl)butanoic acid**.

Methodology:

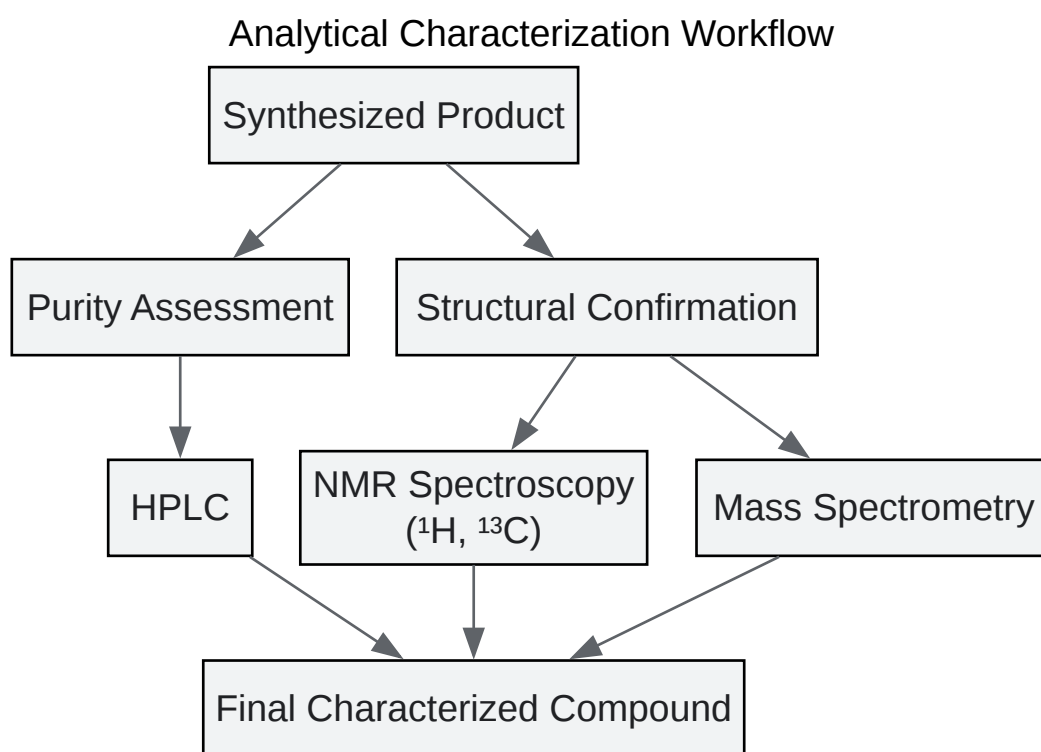
- **Friedel-Crafts Acylation:** 1-Chloro-3-fluorobenzene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3). The reaction would likely be carried out in an inert solvent, such as dichloromethane or nitrobenzene. This reaction would be expected to yield 4-(2-chloro-4-fluorobenzoyl)propanoic acid.
- **Reduction:** The keto group of the resulting propanoic acid derivative would then be reduced to a methylene group. This can be achieved through various methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner

reduction (using hydrazine and a strong base). The product of this step would be the target compound, **4-(2-Chloro-4-fluorophenyl)butanoic acid**.

- Purification: The final product would require purification, likely through recrystallization or column chromatography.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.



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Caption: General workflow for analytical characterization.

Methodologies:

- High-Performance Liquid Chromatography (HPLC): Purity would be assessed by HPLC, likely using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid). Detection would typically be by UV absorption.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure would be confirmed using ^1H and ^{13}C NMR spectroscopy. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The ^{13}C NMR would confirm the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): The molecular weight would be confirmed by mass spectrometry, which would show the molecular ion peak corresponding to the calculated molecular weight of 216.64 g/mol .

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or any associated signaling pathways for **4-(2-Chloro-4-fluorophenyl)butanoic acid**. The introduction of chlorine and fluorine atoms into organic molecules can, in some cases, enhance biological activity by increasing interaction with protein targets or preventing metabolic degradation[2]. However, without experimental data, any discussion of the potential biological role of this specific compound would be purely speculative. It is known to be a drug intermediate, suggesting it is a precursor for a biologically active molecule, but the properties of the final product cannot be extrapolated back to the intermediate.

Conclusion

4-(2-Chloro-4-fluorophenyl)butanoic acid is a chemical intermediate with established basic identification and limited publicly available data on its detailed physicochemical properties, synthesis, and biological activity. The provided information is based on available supplier data and general chemical principles. Further research and publication are needed to fully characterize this compound.

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References

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